molecular formula C14H19ClN2O B2868387 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one CAS No. 177489-01-9

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2868387
CAS No.: 177489-01-9
M. Wt: 266.77
InChI Key: QQYHPSLGXKMHEG-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one (CAS 177489-01-9) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry research. This compound, with a molecular formula of C 14 H 19 ClN 2 O and a molecular weight of 266.77 g/mol, belongs to the class of N-arylpiperazine derivatives . Its molecular structure features a chloroacetyl group linked to a piperazine ring, which is itself substituted with a 2,3-dimethylphenyl group, making it a versatile intermediate for the synthesis of more complex molecules . The primary research application of this compound is as a key precursor in the design and development of novel pharmacologically active compounds. Piperazine-based structures are commonly explored in pharmaceutical research for their potential to interact with various biological targets, particularly within the central nervous system . The reactive chloroacetyl group allows for further functionalization, enabling researchers to create targeted libraries of compounds for high-throughput screening in drug discovery programs . This makes it an invaluable tool for researchers investigating new therapeutic agents. This product is offered with comprehensive documentation, including a Certificate of Analysis (COA) to ensure batch-specific quality and purity. It is important for researchers to note that this compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans . Proper handling procedures should be followed, and the material safety data sheet (MSDS) must be consulted prior to use.

Properties

IUPAC Name

2-chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(12(11)2)16-6-8-17(9-7-16)14(18)10-15/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHPSLGXKMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2,3-dimethylphenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions. The compound may modulate the activity of these receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related piperazine derivatives highlights key differences in substituents, molecular properties, and biological activities. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,3-Dimethylphenyl C₁₃H₁₆ClN₂O¹ 266.73 (calculated) Chloroacetyl group; enhanced lipophilicity due to methyl groups.
PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) 2,3-Dimethylphenyl + acetamide C₂₂H₂₈N₃O₂ 358.48 Acetamide side chain; TRPC6 activation with cross-reactivity to TRPC3/6.
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 3-Chlorophenyl C₁₂H₁₄Cl₂N₂O 273.16 Electron-withdrawing chloro substituent; potential for altered receptor affinity.
Compound 4 (2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one) 4-(Pyrimidin-2-yl)phenyl C₁₇H₁₇ClN₄O 316.80 Pyrimidine ring introduces aromatic heterocycle; LCMS [M+H]⁺ = 317.
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone 2,4-Difluorobenzyl C₁₃H₁₄ClF₂N₂O 290.71 Fluorine atoms enhance metabolic stability and electronic effects.

¹Assumed molecular formula based on structural analysis.

Structure-Activity Relationship (SAR) Insights

  • Chloro vs. Fluoro ( vs. 12): Chloro is more electron-withdrawing, possibly altering binding kinetics compared to fluorine. Heterocycles (): Pyrimidine introduces hydrogen-bonding sites, which may enhance target affinity.

Biological Activity

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H19ClN2OC_{14}H_{19}ClN_2O and a molecular weight of approximately 270.77 g/mol. Its structural features include a chloro group and a piperazine moiety, which are significant for its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly dopamine receptors. A study highlighted the selective agonist activity at the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders . The compound's ability to promote β-arrestin translocation and G protein activation suggests a complex interaction with these receptors .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, modifications in the phenyl groups attached to the piperazine ring have shown enhanced activity against Chlamydia species . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly influence the antimicrobial efficacy.

Case Studies and Research Findings

A notable study investigated the antichlamydial activity of several piperazine derivatives, including those structurally related to this compound. The results indicated that certain modifications led to improved selectivity and potency against Chlamydia, suggesting potential therapeutic applications in treating infections caused by this pathogen .

Compound IDAntimicrobial Activity (μg/mL)Selectivity
ACP1a64Moderate
ACP1b16High
ADEP18Low

Neuropharmacological Activity

The compound has been explored for its neuropharmacological effects. In vitro assays have shown that it can modulate dopamine receptor activity, particularly acting as an agonist at the D3 receptor while exhibiting antagonist properties at the D2 receptor . This dual action may position it as a candidate for treating conditions like schizophrenia or Parkinson's disease.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
D3 AgonistEC50 = 710 nM; no D2 activity
AntichlamydialEnhanced activity with specific substitutions
NeuropharmacologyModulates D3 and D2 receptor activity

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